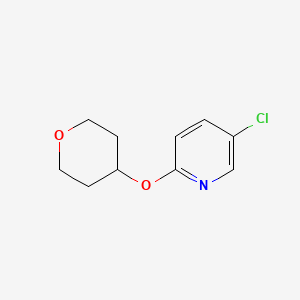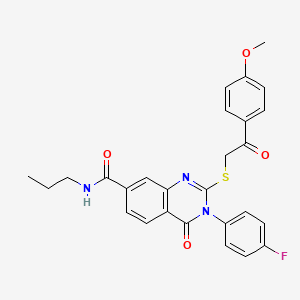![molecular formula C23H28N4O5S B2998595 3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391887-73-3](/img/structure/B2998595.png)
3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure, which shows the arrangement of atoms and bonds.
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and conformational flexibility.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include substitution reactions, addition reactions, elimination reactions, and rearrangement reactions.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Characterization
Research in this area explores the synthesis of novel 1,2,4-triazole derivatives and their structural characterization. For instance, the synthesis of new Schiff bases and Mannich base derivatives from 1,2,4-triazole precursors has been explored, revealing methods for generating compounds with potential antimicrobial activities. These synthesis pathways often involve the reaction of ester ethoxycarbonylhydrazones with primary amines or the conversion of specific triazole derivatives to Schiff and Mannich bases using various aldehydes and amine components (Bektaş et al., 2010); (Mange et al., 2013).
Biological Activities
Several studies focus on the biological activities of benzamide-based compounds and related triazole derivatives, highlighting their antimicrobial, anti-inflammatory, and analgesic potential. For example, derivatives synthesized from visnagenone or khellinone showed significant COX-1/COX-2 inhibition and displayed notable analgesic and anti-inflammatory activities, suggesting their potential as pharmaceutical agents (Abu‐Hashem et al., 2020).
Molecular Structural Analysis
Advanced molecular structural analysis, including X-ray diffraction and DFT calculations, plays a crucial role in understanding the properties and potential applications of these compounds. For instance, the structural description and antioxidant activity assessment of a novel benzamide derivative were performed using X-ray diffractions and DFT calculations, revealing insights into its chemical reactivity and antioxidant properties (Demir et al., 2015).
Antiviral Activities
The search for antiviral agents has led to the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against avian influenza virus H5N1. This highlights the potential of these compounds in antiviral research and therapy (Hebishy et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It’s important to know how to handle the compound safely and how to dispose of it properly.
Future Directions
This involves predicting future research directions. For example, if the compound is a drug, future research could involve improving its potency, reducing its side effects, or finding new therapeutic applications for it.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S/c1-5-30-18-12-15(13-19(31-6-2)21(18)32-7-3)22(28)24-14-20-25-26-23(33)27(20)16-10-8-9-11-17(16)29-4/h8-13H,5-7,14H2,1-4H3,(H,24,28)(H,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTSVUOBKJYBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

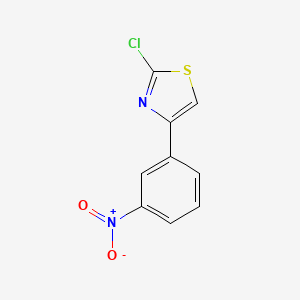
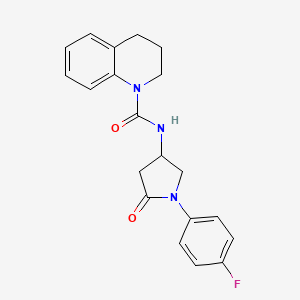
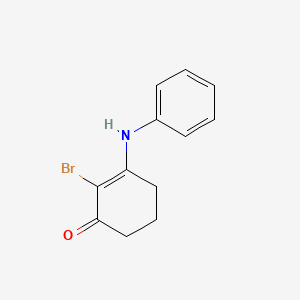
![{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2998515.png)
![N-[2-(2,6-difluorobenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B2998519.png)
![[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate](/img/structure/B2998522.png)
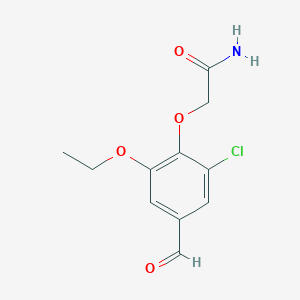
![2-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B2998525.png)
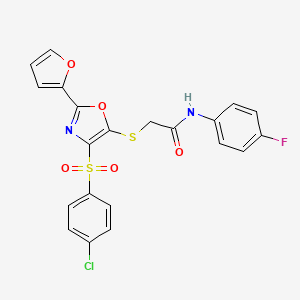
![N-Methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2998527.png)
![2-Cyclopropyl-1-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2998528.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2998529.png)
